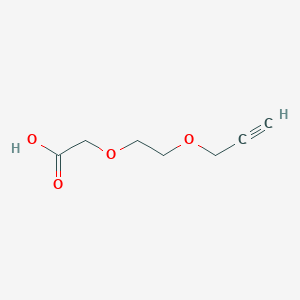![molecular formula C8H13Br B6234912 6-(bromomethyl)bicyclo[3.2.0]heptane, Mixture of diastereomers CAS No. 2138173-24-5](/img/new.no-structure.jpg)
6-(bromomethyl)bicyclo[3.2.0]heptane, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)bicyclo[3.2.0]heptane is a chemical compound characterized by its bicyclic structure with a bromomethyl group attached to the sixth carbon atom. This compound exists as a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Hydrobromination of Alkenes: One common synthetic route involves the hydrobromination of alkenes to introduce the bromomethyl group. This reaction typically uses hydrogen bromide (HBr) under controlled conditions to ensure the formation of the desired product.
Halogenation of Alkyl Groups: Another method involves the halogenation of alkyl groups using bromine (Br2) in the presence of a suitable catalyst or solvent.
Industrial Production Methods: In an industrial setting, the production of 6-(bromomethyl)bicyclo[3.2.0]heptane may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methylene group, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. The bromomethyl group can be replaced by other nucleophiles to form a wide range of products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) are typically used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Alcohols, amines, nitriles.
Scientific Research Applications
6-(Bromomethyl)bicyclo[3.2.0]heptane is utilized in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Drug Discovery: The compound is used in the development of pharmaceuticals, particularly in the creation of new drug candidates.
Material Science: Its unique structure makes it suitable for the design of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 6-(bromomethyl)bicyclo[3.2.0]heptane exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
6-(Chloromethyl)bicyclo[3.2.0]heptane: Similar structure with a chlorine atom instead of bromine.
6-(Fluoromethyl)bicyclo[3.2.0]heptane: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 6-(Bromomethyl)bicyclo[3.2.0]heptane is unique due to its bromomethyl group, which offers different reactivity compared to chloromethyl and fluoromethyl groups. This difference in reactivity makes it more versatile in certain chemical reactions and applications.
Properties
CAS No. |
2138173-24-5 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
6-(bromomethyl)bicyclo[3.2.0]heptane |
InChI |
InChI=1S/C8H13Br/c9-5-7-4-6-2-1-3-8(6)7/h6-8H,1-5H2 |
InChI Key |
XWWPXHZSDSNMSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)CBr |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



